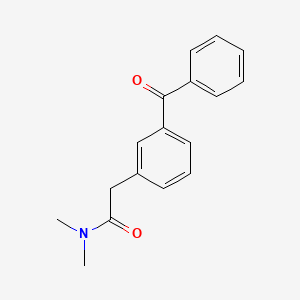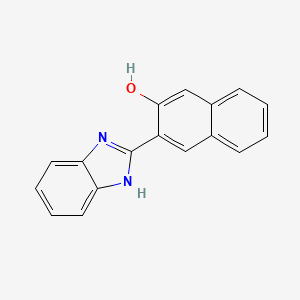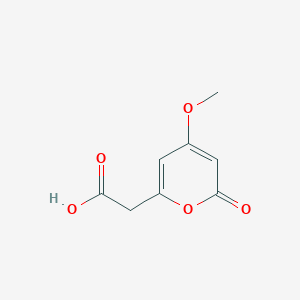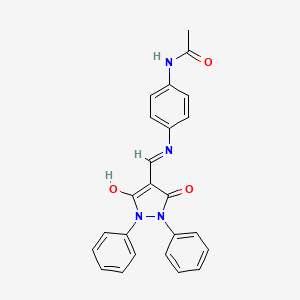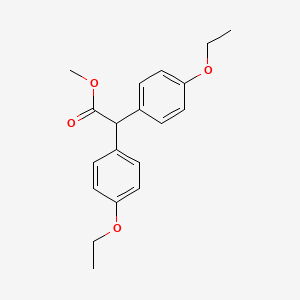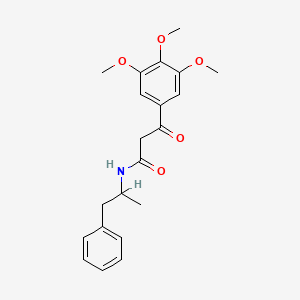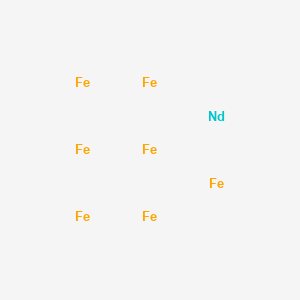
Iron;neodymium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These magnets are the strongest type of permanent magnets available commercially and are widely used in various applications, including electronics, automotive, and renewable energy sectors . Neodymium is a rare-earth metal, while iron is a transition metal, and their combination results in a compound with unique magnetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of neodymium-iron-boron magnets involves several steps:
Material Preparation: Neodymium, iron, and boron are measured and combined in a vacuum induction furnace to form an alloy.
Melting and Alloy Formation: The mixture is melted using high-frequency heating and then cooled to form ingots of the alloy.
Hydrogen Decrepitation: The alloy ingots are broken down by hydrogen decrepitation or hydrogenation disproportionation desorption and recombination (HDDR) to form a micron-sized powder.
Pressing and Sintering: The powder is then pressed into shape and sintered to form the final magnet.
Industrial Production Methods
Industrial production of neodymium-iron-boron magnets typically involves:
Vacuum Melting: The raw materials are melted in a vacuum to prevent oxidation.
Melt-Spinning: The molten alloy is rapidly cooled to form thin strips.
Hydrogen Crushing: The strips are crushed into fine powder using hydrogen.
Magnetic Alignment and Pressing: The powder is aligned in a magnetic field and pressed into shape.
Sintering: The pressed shapes are sintered at high temperatures to achieve the desired magnetic properties.
化学反応の分析
Types of Reactions
Neodymium-iron-boron magnets undergo several types of chemical reactions:
Oxidation: Neodymium and iron can oxidize when exposed to air, forming neodymium oxide and iron oxide.
Reduction: Neodymium and iron can be reduced from their oxides using hydrogen or carbon monoxide.
Substitution: Neodymium can react with halogens to form neodymium halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at room temperature.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Halogens like chlorine, bromine, or iodine at elevated temperatures.
Major Products Formed
Oxidation: Neodymium oxide (Nd₂O₃) and iron oxide (Fe₂O₃).
Reduction: Metallic neodymium and iron.
Substitution: Neodymium halides (NdCl₃, NdBr₃, NdI₃).
科学的研究の応用
Neodymium-iron-boron magnets have a wide range of scientific research applications:
Chemistry: Used in magnetic separation techniques and as catalysts in certain reactions.
Biology: Employed in magnetic resonance imaging (MRI) and other diagnostic tools.
Medicine: Utilized in drug delivery systems and magnetic hyperthermia for cancer treatment.
Industry: Integral components in electric motors, wind turbines, and hard disk drives.
作用機序
The mechanism of action of neodymium-iron-boron magnets involves the alignment of magnetic domains within the material. The strong magnetic field is generated by the unpaired electrons in the neodymium and iron atoms, which align in a specific direction when exposed to an external magnetic field . This alignment creates a powerful and stable magnetic field that can be used in various applications .
類似化合物との比較
Neodymium-iron-boron magnets are compared with other similar compounds like samarium-cobalt (SmCo) magnets and alnico magnets:
Samarium-Cobalt Magnets: These magnets have higher temperature stability but are more expensive and less powerful than neodymium-iron-boron magnets.
Similar Compounds
- Samarium-Cobalt (SmCo) Magnets
- Alnico Magnets
- Ferrite Magnets
Neodymium-iron-boron magnets stand out due to their exceptional magnetic strength and versatility in various applications .
特性
CAS番号 |
12063-64-8 |
|---|---|
分子式 |
Fe7Nd |
分子量 |
535.16 g/mol |
IUPAC名 |
iron;neodymium |
InChI |
InChI=1S/7Fe.Nd |
InChIキー |
OWAIXGOWTWFZLB-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



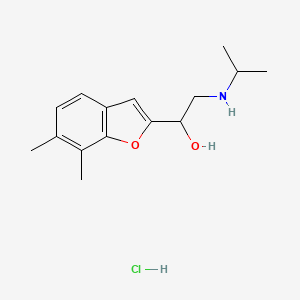
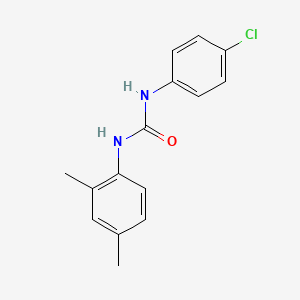
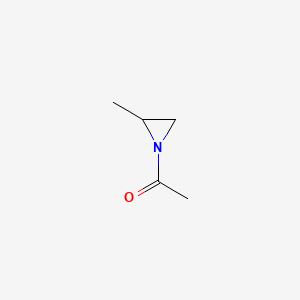
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
